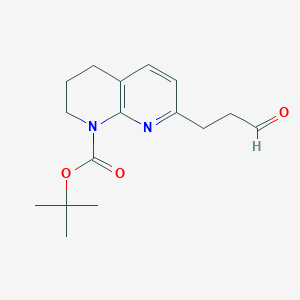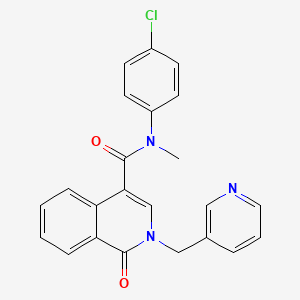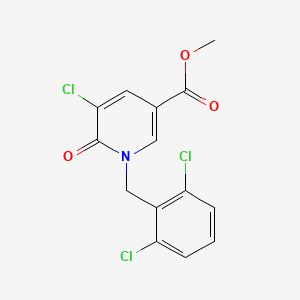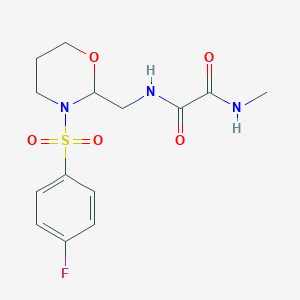
Tert-Butyl-7-(3-Oxopropyl)-3,4-Dihydro-1,8-Naphthyridin-1(2H)-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tert-butyl group, a carboxylate group, and a naphthyridine group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The carboxylate group is a common functional group in organic chemistry, often involved in acid-base reactions. The naphthyridine group is a nitrogen-containing heterocycle, which is a structural motif found in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthyridine ring, the tert-butyl group, and the carboxylate group. The naphthyridine ring is a bicyclic structure with two nitrogen atoms . The tert-butyl group is a branched alkyl group, and the carboxylate group contains a carbonyl (C=O) and an alkoxide (O-) group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The carboxylate group could participate in acid-base reactions, and the naphthyridine group could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate group could make the compound polar and potentially capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
- Die Tert-Butyl-Gruppe in dieser Verbindung zeigt einzigartige Reaktivitätsmuster. Forscher haben ihre Verwendung in chemischen Transformationen untersucht, wie z. B. Funktionalisierung, Cyclisierung und Umlagerung. Die sperrige Tert-Butyl-Gruppe kann die Reaktionswege und die Selektivität beeinflussen .
- Die sterische Hinderung der Tert-Butyl-Gruppe kann enzymatische Reaktionen beeinflussen. Wissenschaftler haben ihr Potenzial als Substrat oder Schutzgruppe in biokatalytischen Prozessen untersucht. Das Verständnis der Interaktion von Enzymen mit dieser Gruppe gibt Aufschluss über die Enzymspezifität und die Substratbindung .
- In der Biosynthese von Naturprodukten erscheint die Tert-Butyl-Gruppe als Baustein oder Zwischenprodukt. Forscher untersuchen ihre Rolle bei der Synthese komplexer Moleküle, darunter Alkaloide, Polyketide und Terpene. Einblicke in Biosynthesewege helfen bei der Medikamentenentwicklung und der synthetischen Biologie .
- Umweltwissenschaftler untersuchen das Schicksal von Tert-Butyl-haltigen Verbindungen in Ökosystemen. Durch die Verfolgung des Abbaus dieser Gruppe gewinnen sie Erkenntnisse über den mikrobiellen Stoffwechsel und die Biodegradationspfade. Dieses Wissen dient der Umweltgefährdungsbewertung und der Entwicklung von Sanierungsstrategien .
- Die Tert-Butyl-Gruppe beeinflusst die Polymereigenschaften. Beispielsweise unterliegt Poly(N-(3-Tert-butoxy-3-oxopropyl)glycin) einer kontrollierten Ringöffnungs-Polymerisation. Forscher haben ihre Deprotektion untersucht, um Carboxylgruppen freizulegen, was eine maßgeschneiderte Polymerdesign ermöglicht .
- Der Naphthyridin-Kern dieser Verbindung ist von Interesse in der Medikamentenentwicklung. Forscher untersuchen sein Potenzial als Gerüst für die Entwicklung bioaktiver Moleküle. Durch Modifizierung der Tert-Butyl-Seitenkette zielen sie darauf ab, die Wirksamkeit, Selektivität und Pharmakokinetik von Medikamenten zu verbessern .
Chemische Transformationen
Biokatalyse
Biosynthesewege
Biodegradation Studien
Polymerchemie
Medizinische Chemie
Wirkmechanismus
Target of Action
The compound “Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate” could potentially interact with proteins or enzymes in the body that have affinity for its structural components. For example, the tert-butyl group is known to have unique reactivity patterns .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its targets. For example, the tert-butyl group has been shown to be involved in biosynthetic and biodegradation pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is present. For example, the tert-butyl group is known to have unique reactivity patterns that could influence these properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For example, the tert-butyl group is known to have unique reactivity patterns that could be influenced by these factors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 7-(3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-6-12-8-9-13(7-5-11-19)17-14(12)18/h8-9,11H,4-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOLHVSIRMEEPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)


![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)





